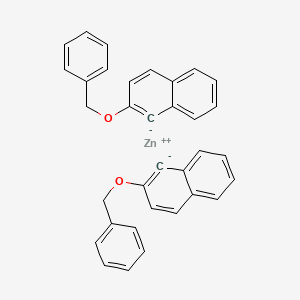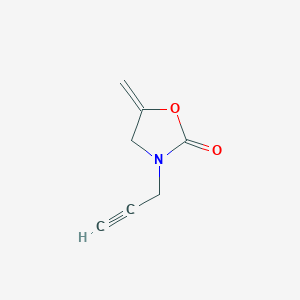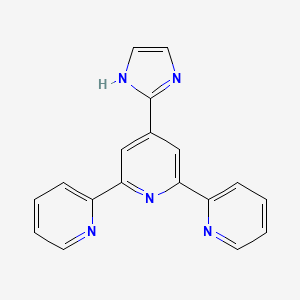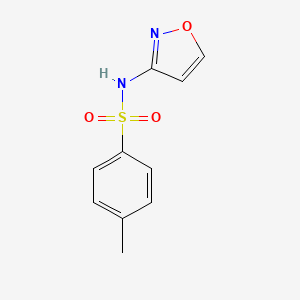![molecular formula C12H16N2O5S B14197259 3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid CAS No. 851680-39-2](/img/structure/B14197259.png)
3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid is a chemical compound known for its unique structure and potential applications in various fields of science. This compound contains an ethanesulfonyl group, an anilino group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid typically involves the reaction of ethanesulfonyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reacted with a suitable propanoic acid derivative to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol group.
Substitution: The anilino group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated anilino derivatives.
Scientific Research Applications
3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The anilino group may interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-{[(Methanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid
- 3-(4-{[(Butanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid
Uniqueness
3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid is unique due to its specific ethanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The length and structure of the sulfonyl group can significantly influence the compound’s properties and applications.
Properties
CAS No. |
851680-39-2 |
|---|---|
Molecular Formula |
C12H16N2O5S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
3-[4-[(ethylsulfonylamino)methyl]anilino]-3-oxopropanoic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-2-20(18,19)13-8-9-3-5-10(6-4-9)14-11(15)7-12(16)17/h3-6,13H,2,7-8H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
XXBLGCBEKFNGNH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=C(C=C1)NC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


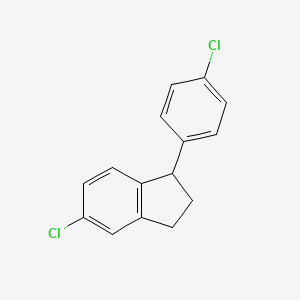

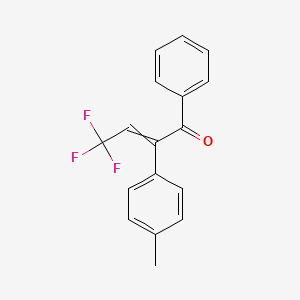
![N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14197204.png)
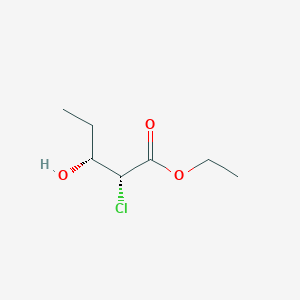

![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)

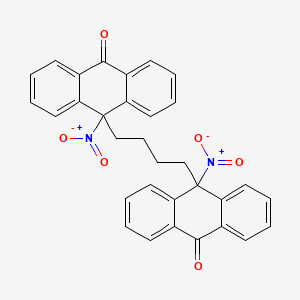
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
